Myristyl oleate
Description
This compound has been reported in Sarcophyton trocheliophorum with data available.
Properties
IUPAC Name |
tetradecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18H,3-16,19-31H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZWALZKPWZSMA-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-85-7 | |
| Record name | Tetradecyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22393-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK78K2PL0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Tetradecyl (Z)-octadec-9-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyl (Z)-octadec-9-enoate, also known as myristyl oleate, is a wax ester with significant applications in the pharmaceutical and cosmetic industries as an emollient and skin-conditioning agent. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound: enzymatic synthesis and traditional chemical synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthesis pathways and experimental workflows to aid researchers in the effective production and analysis of tetradecyl (Z)-octadec-9-enoate.
Introduction
Tetradecyl (Z)-octadec-9-enoate (CAS No. 22393-85-7) is an ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and tetradecanol (B45765) (myristyl alcohol). Its chemical structure confers desirable properties such as lubricity and moisture retention, making it a valuable ingredient in various formulations. The synthesis of this and other wax esters can be broadly categorized into two main approaches: enzymatic and chemical. Enzymatic methods, often employing lipases, are considered a "green" chemistry approach due to their mild reaction conditions and high specificity. Chemical methods, such as Fischer esterification, are well-established but often require harsher conditions. This guide will explore both pathways in detail.
Synthesis Pathways
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis of tetradecyl (Z)-octadec-9-enoate is achieved through the direct esterification of oleic acid and tetradecanol, catalyzed by a lipase (B570770), typically an immobilized form to facilitate catalyst recovery and reuse. This method is lauded for its high selectivity, which minimizes the formation of by-products, and for its operation under mild temperature and pressure conditions, thus preserving the integrity of the unsaturated fatty acid. Lipases such as Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), are highly effective for this transformation. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester.
The following is a representative protocol for the lipase-catalyzed synthesis of tetradecyl (Z)-octadec-9-enoate, based on established procedures for similar wax esters.
-
Reactant Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and a connection to a vacuum line (for water removal), combine oleic acid and tetradecanol in a 1:1 molar ratio.
-
Catalyst Addition: Add an immobilized lipase, such as Novozym® 435, at a loading of 1-5% (w/w) of the total substrate mass.
-
Reaction Conditions:
-
Heat the mixture to a constant temperature between 40°C and 60°C using a circulating water bath.
-
Stir the reaction mixture at a constant rate (e.g., 200-400 rpm) to ensure adequate mixing.
-
If the reaction is not solvent-free, an appropriate organic solvent like n-hexane can be used.
-
Apply a low pressure (vacuum) or a stream of dry nitrogen to facilitate the removal of water produced during the reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and determining the remaining free fatty acid content via titration with a standard solution of NaOH. The reaction is typically complete within 1-5 hours.
-
Product Isolation and Purification:
-
Once the reaction reaches the desired conversion, stop the heating and stirring.
-
If an immobilized enzyme is used, it can be recovered by simple filtration for reuse.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient, to yield pure tetradecyl (Z)-octadec-9-enoate.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Synthesis: Acid-Catalyzed Fischer Esterification
The chemical synthesis of tetradecyl (Z)-octadec-9-enoate is commonly achieved through Fischer esterification. This method involves reacting oleic acid with tetradecanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is typically carried out at elevated temperatures to increase the reaction rate. As with the enzymatic method, the removal of water is essential to drive the reaction to completion. While effective, this method may require higher energy input and can lead to the formation of by-products if the reaction conditions are not carefully controlled.
The following protocol for the acid-catalyzed synthesis of tetradecyl (Z)-octadec-9-enoate is based on standard Fischer esterification procedures.
-
Reactant and Catalyst Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add oleic acid, tetradecanol (typically with the alcohol in slight excess, e.g., 1.1 equivalents), and a suitable solvent such as toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.5 mol%) or p-toluenesulfonic acid (1-2 mol%).
-
Reaction Conditions:
-
Heat the reaction mixture to reflux. The solvent will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap, thereby driving the reaction to completion.
-
Continue heating and stirring until no more water is collected in the trap, which typically takes several hours.
-
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutral
-
The Amphiphilic Nature of Myristyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl oleate (B1233923), the ester of myristyl alcohol and oleic acid, is a compound of significant interest in the pharmaceutical and cosmetic industries. Its utility as an emollient, emulsifier, and vehicle for drug delivery is fundamentally rooted in its amphiphilic character. This technical guide provides an in-depth exploration of the amphiphilic nature of myristyl oleate, detailing its molecular structure, physicochemical properties, and the experimental methodologies used to characterize its dual hydrophilic-lipophilic behavior. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in formulation science and drug development.
Introduction
Amphiphilic molecules, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, are crucial in a vast array of scientific and industrial applications. Their ability to interact with both aqueous and lipid phases makes them indispensable as surfactants, emulsifiers, and solubilizing agents. This compound (C32H62O2) is a long-chain fatty acid ester that exhibits pronounced amphiphilic characteristics, driving its use in topical drug delivery systems and advanced cosmetic formulations. Understanding the nuances of its amphiphilic nature is paramount for optimizing its function in these applications.
Molecular Structure and its Amphiphilic Implications
The amphiphilic behavior of this compound is a direct consequence of its molecular architecture. The molecule is comprised of two main components: a hydrophilic ester group and two long, lipophilic hydrocarbon chains.
-
Hydrophilic Head: The ester functional group (-COO-) constitutes the polar, hydrophilic "head" of the molecule. The oxygen atoms in the ester group can participate in hydrogen bonding with water molecules, although this interaction is relatively weak compared to more strongly polar head groups.
-
Lipophilic Tail: The molecule possesses two long hydrocarbon chains: the myristyl group (a saturated 14-carbon chain) and the oleyl group (an unsaturated 18-carbon chain with one double bond). These nonpolar alkyl chains are responsible for the molecule's strong affinity for lipids and its hydrophobic nature.
The significant length of the hydrocarbon tails in comparison to the relatively small polar head group results in a predominantly lipophilic character. This structural imbalance is a key determinant of its physical properties and behavior in different solvent systems.
Quantitative Physicochemical Data
The amphiphilic nature of a surfactant is quantified by several key parameters, including its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).
Solubility Profile
The solubility of this compound in various solvents directly reflects its amphiphilic character. It exhibits very low solubility in water while being readily soluble in nonpolar and some polar organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Diethyl Ether | Soluble | |
| Hexane | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
This solubility profile underscores its predominantly lipophilic nature, with the large hydrocarbon tails dominating its interaction with solvents.
Hydrophilic-Lipophilic Balance (HLB)
For a similar long-chain ester, myristyl myristate, a required HLB of 8.0 has been reported for creating stable oil-in-water emulsions. This suggests that this compound likely possesses a low HLB value, consistent with its predominantly lipophilic structure.
The HLB of an ester can be estimated using Griffin's method:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule (the -COO- group, with a mass of approximately 44 g/mol ).
-
M is the total molecular mass of the molecule (approximately 478.8 g/mol for this compound).
Using this formula, the estimated HLB for this compound would be approximately 1.8 . This calculated value further supports its classification as a lipophilic surfactant, suitable for water-in-oil emulsions.
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. Due to the extremely low water solubility of this compound, determining its CMC in an aqueous solution is challenging and not well-documented. The formation of micelles is a key aspect of the utility of amphiphilic molecules in drug delivery, as they can encapsulate hydrophobic active pharmaceutical ingredients (APIs). In non-aqueous or co-solvent systems, this compound may exhibit self-assembly behavior, but specific CMC values are not currently available in the literature.
Experimental Protocols for Characterization
The characterization of the amphiphilic properties of this compound involves a range of experimental techniques. The following are detailed methodologies for key experiments.
Determination of Hydrophilic-Lipophilic Balance (HLB) - Emulsion Stability Method
Objective: To experimentally determine the required HLB of this compound for the formation of a stable oil-in-water (O/W) emulsion.
Materials:
-
This compound
-
A series of surfactant pairs with known HLB values (e.g., Sorbitan (B8754009) monooleate - Span 80, HLB = 4.3; and Polyoxyethylene sorbitan monooleate - Tween 80, HLB = 15.0)
-
Distilled water
-
Homogenizer
-
Graduated cylinders
-
Microscope
Protocol:
-
Prepare a series of emulsifier blends by mixing the low and high HLB surfactants in varying ratios to achieve a range of HLB values (e.g., from 4 to 14 in increments of 1).
-
For each HLB value, prepare an oil phase consisting of a fixed concentration of this compound (e.g., 20% w/w) and the emulsifier blend (e.g., 5% w/w).
-
Heat the oil and water phases separately to 70°C.
-
Slowly add the water phase to the oil phase while homogenizing at a constant speed for a fixed period (e.g., 5 minutes).
-
Allow the emulsions to cool to room temperature.
-
Transfer each emulsion to a separate graduated cylinder and observe for phase separation, creaming, or coalescence at regular intervals (e.g., 1, 24, and 48 hours).
-
Analyze the droplet size and distribution of each emulsion using microscopy.
-
The HLB value of the emulsifier blend that produces the most stable emulsion (i.e., minimal phase separation and smallest, most uniform droplet size) is considered the required HLB of this compound.
Thermal Stability and Degradation Profile of Myristyl Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of myristyl oleate (B1233923), a wax ester of significant interest in the pharmaceutical, cosmetic, and food industries. Understanding the thermal behavior of this compound is critical for ensuring product stability, optimizing manufacturing processes, and predicting shelf-life. This document summarizes key thermal properties, details relevant experimental protocols, and discusses the degradation pathways of myristyl oleate.
Thermal Properties of this compound
This compound [(Z)-tetradecyl octadec-9-enoate] is a long-chain wax ester known for its emollient and lubricating properties. Its thermal characteristics are crucial for applications where it may be subjected to varying temperature conditions. The key thermal parameters have been determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Quantitative Thermal Analysis Data
The thermal properties of this compound are summarized in the tables below. These values represent typical data obtained from thermal analysis experiments.
Table 1: Phase Transition Temperatures of this compound
| Thermal Event | Temperature (°C) |
| Melting Point | 22.5 |
| Freezing Point | 19.9 |
Table 2: Thermal Degradation Characteristics of this compound
| Parameter | Temperature Range (°C) |
| Onset of Thermal Degradation | 165 - 200 |
| Temperature of Maximum Decomposition | 250 - 300 |
Experimental Protocols for Thermal Analysis
Accurate determination of the thermal properties of this compound relies on standardized experimental procedures. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to wax esters like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample from the starting temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset of decomposition as the temperature at which a significant mass loss begins.
-
Identify the temperature of maximum decomposition from the peak of the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, freezing point, and enthalpy of phase transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 0°C.
-
Heat the sample from 0°C to 50°C at a controlled rate of 5°C/min to observe the melting transition.
-
Hold the sample at 50°C for 5 minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample from 50°C to 0°C at a controlled rate of 5°C/min to observe the crystallization (freezing) transition.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic transition during heating.
-
The freezing point is determined as the peak temperature of the exothermic transition during cooling.
-
Degradation Profile of this compound
The degradation of this compound under thermal stress is a complex process involving multiple reaction pathways. As a long-chain unsaturated ester, its degradation is influenced by both the ester functional group and the carbon-carbon double bond in the oleate moiety.
Thermal Degradation in an Inert Atmosphere
In the absence of oxygen, the primary thermal degradation mechanism for esters like this compound is pyrolysis. This process typically involves a beta-hydrogen elimination reaction, also known as an ester pyrolysis reaction. This reaction proceeds through a cyclic transition state, leading to the formation of a carboxylic acid (oleic acid) and an alkene (1-tetradecene).
Further heating can lead to the decarboxylation of the resulting oleic acid, producing a variety of hydrocarbon products. The long hydrocarbon chains can also undergo random scission, leading to the formation of a complex mixture of smaller alkanes and alkenes.
Oxidative Degradation
In the presence of oxygen, the degradation of this compound is significantly accelerated and follows a different pathway. The primary site of oxidative attack is the allylic position adjacent to the double bond in the oleate chain. The general mechanism involves:
-
Initiation: Formation of free radicals at the allylic position.
-
Propagation: Reaction of the alkyl radical with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new alkyl radical.
-
Decomposition: The hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. These products can contribute to changes in odor, flavor, and overall product quality.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Conclusion
The thermal stability and degradation profile of this compound are critical parameters for its successful application in various industries. This guide has provided a summary of its key thermal properties, detailed generalized experimental protocols for its characterization, and an overview of its degradation mechanisms. The data and methodologies presented herein will be valuable for researchers, scientists, and drug development professionals in formulating stable products and optimizing processes involving this compound. Further studies may focus on the impact of specific additives or formulation matrices on the thermal behavior of this versatile wax ester.
A Technical Guide to the Solubility of Myristyl Oleate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of myristyl oleate (B1233923), an ester of myristyl alcohol and oleic acid with the chemical formula C₃₂H₆₂O₂.[1] Understanding its solubility is critical for a wide range of applications, from formulating topical drug delivery systems to its use as an excipient in pharmaceutical preparations.[1] Myristyl oleate's amphiphilic nature, stemming from its long hydrocarbon chain and ester group, dictates its distinct solubility profile across various solvent systems.[1]
Core Principles of this compound Solubility
This compound's large, nonpolar alkyl chains make it fundamentally hydrophobic.[1] Consequently, its solubility in aqueous environments is exceedingly low, reported to be approximately 4.927 × 10⁻¹⁰ mg/L at 25°C.[1] However, it exhibits significantly better solubility in organic solvents, a characteristic that is essential for its application in non-aqueous and emulsion-based formulations. The "like-dissolves-like" principle is a key determinant of its behavior; nonpolar solvents are generally effective at dissolving this long-chain ester.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Reported Solubility | Temperature |
| Polar Solvents | |||
| Ethanol | Polar Protic | Miscible / Complete Miscibility | Standard Conditions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL | 25°C |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | ~ 0.1 mg/mL | Not Specified |
| Tris-HCl Buffer, pH 8.5 | Aqueous Buffer | ~ 1 mg/mL | Not Specified |
| Water | Aqueous | ~ 4.927 × 10⁻¹⁰ mg/L | 25°C |
| Nonpolar & Moderately Polar Solvents | |||
| Chloroform | Nonpolar | Complete Miscibility | Standard Conditions |
| Diethyl Ether | Nonpolar | Excellent Solubility | Standard Conditions |
| Hexane | Nonpolar | Excellent Solubility | Standard Conditions |
| General Organic Solvents | Various | Miscible with most | Standard Conditions |
Data compiled from Smolecule.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (>99% purity)
-
Solvent of interest (e.g., ethanol, DMSO)
-
Scintillation vials or stoppered flasks
-
Orbital shaker with temperature control (incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Apparatus for concentration analysis (e.g., HPLC-UV, GC-FID, or gravimetric analysis)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a solid phase remains after equilibrium is reached, indicating saturation.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial containing the this compound.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation time should be sufficient to allow the dissolution process to stabilize.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment to let the excess, undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.
-
Analysis: Determine the concentration of this compound in the filtered solvent. This can be achieved through various methods:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining this compound residue.
-
Chromatographic Analysis (HPLC/GC): Dilute the saturated solution with a suitable solvent and analyze it using a calibrated High-Performance Liquid Chromatography or Gas Chromatography system.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
Visualization of Key Processes
Solvent Selection Workflow for this compound Formulations
The selection of an appropriate solvent is a critical step in the development of formulations containing this compound. The following diagram outlines a logical workflow to guide this process, considering the intended application and desired physical properties of the final product.
Caption: Workflow for this compound Solvent Selection.
Implications for Drug Development
The solubility profile of this compound is directly relevant to its function as an excipient in drug delivery.
-
Topical Formulations: Its miscibility with organic solvents and lipids makes it an effective emollient and vehicle for topical drugs. It can enhance skin penetration and improve the spreadability of creams and lotions.
-
Bioavailability Enhancement: For poorly water-soluble active pharmaceutical ingredients (APIs), this compound can be used in lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), to improve the drug's solubility and bioavailability.
-
Nanoparticle Carrier: Its lipophilic character makes it a candidate as a carrier oil for encapsulating hydrophobic drugs within nanoparticles, facilitating targeted delivery.
References
Myristyl Oleate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl oleate (B1233923) (C₃₂H₆₂O₂), a wax ester formed from myristyl alcohol and oleic acid, is a naturally occurring lipid found in select marine organisms. This technical guide provides an in-depth overview of the known natural sources and occurrence of myristyl oleate. It details comprehensive experimental protocols for the extraction, isolation, and characterization of this molecule from its natural matrices. Furthermore, this document presents quantitative data on the lipid composition of its primary sources and illustrates the biosynthetic pathway of wax esters. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, lipidomics, and drug development.
Natural Sources and Occurrence
This compound is not ubiquitously distributed in nature; its presence has been identified in specific marine environments. The primary documented natural sources are the soft coral Sarcophyton trocheliophorum and the head cavity of the sperm whale (Physeter macrocephalus).
Sarcophyton trocheliophorum (Soft Coral)
The soft coral Sarcophyton trocheliophorum is a rich source of diverse secondary metabolites, including a significant lipid fraction.[1] While the exact percentage of this compound within the total lipid content has not been definitively quantified in publicly available literature, the lipid composition of this genus is known to include wax esters.[1] The overall lipid content of soft corals can range from 6% to 47% of their dry weight.[2] The fatty acid profile of the Sarcophyton genus is predominantly composed of saturated fatty acids (averaging 38.7 ± 8.5%) and polyunsaturated fatty acids (46.8 ± 8.7%).[2]
Sperm Whale Oil (from Physeter macrocephalus)
Historically, sperm whale oil, particularly the fraction known as spermaceti from the head cavity, was a major source of wax esters.[3] Sperm oil is technically a liquid wax, composed mainly of wax esters with a smaller proportion of triglycerides. The proportion of wax esters in the spermaceti organ increases with the age of the whale, ranging from 38-51% in calves to 71-94% in adult males. While the specific concentration of this compound is not detailed, the constituent fatty acids and fatty alcohols of sperm whale oil have been analyzed. Oleic acid is a common fatty acid found in spermaceti. The fatty acid composition of whale oil includes approximately 35.2% oleic acid and 9.3% myristic acid. Given the presence of both myristyl and oleyl moieties, the formation of this compound is highly probable. However, due to the international ban on whaling, sperm whale oil is no longer a commercially or ethically viable source.
Quantitative Data on Lipid Composition
The following tables summarize the available quantitative data on the lipid composition of the primary natural sources of this compound. It is important to note that the precise concentration of this compound itself is not well-documented, so data on the broader lipid classes are presented.
Table 1: Lipid Composition of Sarcophyton Genus
| Lipid Class | Average Percentage of Total Fatty Acids | Key Components | Reference |
| Saturated Fatty Acids | 38.7 ± 8.5% | Palmitic acid (16:0) | |
| Polyunsaturated Fatty Acids | 46.8 ± 8.7% | Arachidonic acid (20:4n-6) | |
| Total Lipids (% of dry weight) | 6% - 47% | - |
Table 2: Wax Ester and Fatty Acid Composition of Sperm Whale Oil
| Component | Source within Whale | Percentage | Reference |
| Wax Esters | Spermaceti Organ (Calves) | 38% - 51% | |
| Wax Esters | Spermaceti Organ (Adult Females) | 58% - 87% | |
| Wax Esters | Spermaceti Organ (Adult Males) | 71% - 94% | |
| Wax Esters | Blubber Oil | ~66% | |
| Oleic Acid | General Whale Oil | 35.2% of fatty acids | |
| Myristic Acid | General Whale Oil | 9.3% of fatty acids |
Experimental Protocols
The following section details the methodologies for the extraction, isolation, and identification of this compound from natural sources. These protocols are based on established techniques for lipid analysis from marine organisms.
Extraction of Total Lipids
A modified Bligh and Dyer method is recommended for the efficient extraction of total lipids from coral tissue.
Protocol:
-
Sample Preparation: Lyophilize the coral tissue to remove water and grind it into a fine powder.
-
Solvent Extraction:
-
To the powdered tissue, add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Homogenize the mixture thoroughly using a high-speed homogenizer.
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
-
Lipid Recovery:
-
The lower chloroform layer, containing the total lipids, is carefully collected using a Pasteur pipette.
-
The solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.
-
The extract should be stored at -20°C under a nitrogen atmosphere to prevent oxidation.
-
Isolation of this compound using Solid-Phase Extraction (SPE)
Wax esters can be separated from other lipid classes using solid-phase extraction with an aminopropyl-bonded silica (B1680970) column.
Protocol:
-
Column Preparation: Condition an aminopropyl SPE cartridge by washing it with hexane.
-
Sample Loading: Dissolve the crude lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Lipid Classes:
-
Elute neutral lipids, including wax esters, with a mixture of chloroform and isopropanol (B130326) (2:1, v/v).
-
Elute free fatty acids with diethyl ether containing 2% acetic acid.
-
Elute phospholipids (B1166683) with methanol.
-
-
Fraction Collection: Collect the neutral lipid fraction containing the wax esters. Evaporate the solvent under nitrogen.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Protocol:
-
Sample Preparation (Transesterification): To confirm the fatty acid and fatty alcohol composition, the wax ester fraction can be transesterified.
-
Add methanolic HCl to the dried wax ester fraction and heat at 80°C for 2 hours.
-
This will convert the fatty acid moiety to a fatty acid methyl ester (FAME) and the fatty alcohol to a fatty alcohol.
-
-
GC-MS Analysis of Intact Wax Ester:
-
Column: Use a high-temperature capillary column suitable for the analysis of high molecular weight compounds (e.g., a DB-5ht).
-
Injection: Inject the dissolved wax ester fraction in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high final temperature (e.g., 350°C), and hold to ensure elution of the high-boiling wax ester.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.
-
-
Identification:
-
The mass spectrum of this compound will show characteristic fragmentation patterns, including ions corresponding to the myristyl and oleoyl (B10858665) moieties.
-
Comparison of the retention time and mass spectrum with an authentic this compound standard will confirm its identity.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Use an internal standard (e.g., a wax ester not present in the sample) for accurate quantification.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used for the definitive structural elucidation of isolated this compound.
Protocol:
-
Sample Preparation: Dissolve the purified this compound in deuterated chloroform (CDCl₃).
-
¹H NMR Analysis:
-
The ¹H NMR spectrum will show characteristic signals for the olefinic protons of the oleate moiety (~5.3 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (~4.0 ppm), and the terminal methyl groups of both the myristyl and oleyl chains (~0.9 ppm).
-
-
¹³C NMR Analysis:
-
The ¹³C NMR spectrum will show signals for the ester carbonyl carbon (~174 ppm), the olefinic carbons (~130 ppm), and the carbons of the aliphatic chains.
-
Visualization of Biosynthesis and Experimental Workflow
General Biosynthetic Pathway of Wax Esters
This compound, like other wax esters, is synthesized through a two-step enzymatic process involving the reduction of a fatty acid to a fatty alcohol and the subsequent esterification of the fatty alcohol with another fatty acid.
Caption: General biosynthetic pathway of a wax ester.
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps in the analysis of this compound from a natural source.
Caption: Experimental workflow for this compound analysis.
Conclusion
This technical guide has synthesized the current knowledge on the natural sources, occurrence, and analysis of this compound. While its presence is confirmed in Sarcophyton trocheliophorum and sperm whale oil, further quantitative studies are needed to determine its precise concentration in these and potentially other natural sources. The detailed experimental protocols provided herein offer a robust framework for researchers to extract, isolate, and characterize this compound, facilitating further investigation into its biological role and potential applications. The provided diagrams of the biosynthetic pathway and experimental workflow serve as clear visual aids for understanding the key processes involved. This guide aims to be a foundational resource for advancing research on this specific wax ester.
References
Methodological & Application
Application Note and Protocol for the Enzymatic Synthesis of Myristyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl oleate (B1233923) is a wax ester with applications in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and formulation excipient. The enzymatic synthesis of myristyl oleate offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts. This application note provides a detailed protocol for the synthesis of this compound via lipase-catalyzed esterification of myristyl alcohol and oleic acid. The use of an immobilized lipase (B570770), such as Novozym® 435 (lipase B from Candida antarctica), allows for mild reaction conditions, high yields, and straightforward catalyst recovery and reuse.
Principle
The enzymatic synthesis of this compound is based on the esterification reaction between myristyl alcohol and oleic acid, catalyzed by a lipase. The reaction is reversible, and to drive the equilibrium towards the product, the water produced as a byproduct is typically removed. This can be achieved by conducting the reaction under vacuum or by using molecular sieves. The use of a solvent-free system is an environmentally friendly approach that also simplifies downstream processing.
Data Presentation
The following table summarizes quantitative data from studies on the enzymatic synthesis of analogous wax esters. These values can serve as a reference for expected yields and conversion rates for this compound synthesis under optimized conditions.
| Product | Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |
| Decyl Oleate | Fermase CALBTM10000 | Oleic Acid, Decanol | 1:2 | 45 | 25 min | 97.14% Yield | [1] |
| Decyl Oleate | Immobilized Thermomyces lanuginosus lipase | Oleic Acid, Decanol | 1:1.5 | 60 | 180 min | 87% Conversion | |
| Oleyl Oleate | Novozym® 435 | Oleic Acid, Oleyl Alcohol | 1:1 | 49.7 | 1 h | 96.7% Yield | |
| Myristyl Myristate | Novozym® 435 | Myristic Acid, Myristyl Alcohol | 1:1 | 60 | 2 h | High Conversion | [2] |
| Pentyl Oleate | Immobilized Candida antarctica lipase B | Oleic Acid, 1-Pentanol | 1:1 | 65 | Not Specified | Optimized Yield |
Experimental Protocol
Materials
-
Myristyl Alcohol (≥99% purity)
-
Oleic Acid (≥99% purity)
-
Immobilized Lipase (e.g., Novozym® 435)
-
n-Hexane (ACS grade, for purification)
-
Anhydrous Sodium Sulfate (B86663)
-
Molecular Sieves (3Å)
-
Deionized Water
Equipment
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump and controller
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
-
Analytical balance
Experimental Procedure
1. Reactant Preparation
1.1. Accurately weigh equimolar amounts of myristyl alcohol and oleic acid. For a laboratory-scale synthesis, a 1:1 molar ratio is a good starting point.[2] 1.2. Add the reactants to the jacketed glass reactor.
2. Enzyme Addition and Reaction Setup
2.1. Add the immobilized lipase to the reactor. A typical enzyme loading is 1-5% (w/w) of the total substrate mass. 2.2. (Optional, for water removal) Add activated molecular sieves to the reactor at a concentration of 10-20% (w/w) of the total substrate mass. 2.3. Seal the reactor and connect it to the overhead stirrer, temperature controller, and vacuum line.
3. Reaction Conditions
3.1. Begin stirring the reaction mixture at a constant speed (e.g., 200-300 rpm) to ensure adequate mixing. 3.2. Set the reaction temperature to 60°C. The optimal temperature may vary depending on the specific lipase used, but a range of 40-70°C is common for lipases like Novozym® 435.[2] 3.3. If not using molecular sieves, apply a vacuum to the system to facilitate the removal of water produced during the esterification. A pressure of 200-400 mbar is a suitable starting point. 3.4. Allow the reaction to proceed for 2-24 hours. The reaction progress can be monitored by taking small aliquots over time and analyzing the remaining free fatty acid content by titration with a standard solution of sodium hydroxide (B78521) or by Thin Layer Chromatography (TLC).
4. Reaction Termination and Enzyme Recovery
4.1. Once the desired conversion is reached, stop the heating and stirring. 4.2. If a solvent-free system was used, gently heat the mixture to reduce its viscosity and filter or decant the liquid product to separate the immobilized enzyme. 4.3. Wash the recovered enzyme with n-hexane to remove any residual product and reactants. 4.4. Dry the enzyme under vacuum and store it for future use. Immobilized lipases can often be reused for multiple reaction cycles.
5. Product Purification
5.1. Dissolve the crude this compound in a minimal amount of n-hexane. 5.2. Dry the solution over anhydrous sodium sulfate to remove any residual water. 5.3. Filter the solution to remove the drying agent. 5.4. The product can be further purified by column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient to separate the ester from any unreacted starting materials. 5.5. Concentrate the purified fractions containing this compound using a rotary evaporator to remove the solvent. 5.6. Characterize the final product using appropriate analytical techniques (e.g., FTIR, NMR, GC-MS) to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
Application Notes and Protocols: Myristyl Oleate as a Carrier for Hydrophobic Drug Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl oleate (B1233923), an ester of myristyl alcohol and oleic acid, presents a promising lipid carrier for the formulation of nanoparticles designed to deliver hydrophobic drug molecules. Its lipophilic nature makes it an excellent candidate for encapsulating drugs with poor aqueous solubility, thereby enhancing their bioavailability and enabling controlled release. This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of myristyl oleate-based nanoparticles, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Physicochemical Properties of this compound
This compound is a waxy solid at room temperature with a melting point that allows for the use of temperature-dependent nanoparticle preparation methods. Its chemical structure and properties make it biocompatible and biodegradable, which are advantageous for drug delivery applications.
Data Presentation: Physicochemical Characterization of this compound Nanoparticles
The following tables summarize typical quantitative data obtained during the characterization of this compound-based nanoparticles. These values are illustrative and will vary depending on the specific hydrophobic drug, formulation parameters, and preparation method.
Table 1: Particle Size and Surface Charge of this compound Nanoparticles
| Formulation Code | Nanoparticle Type | Hydrophobic Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| MO-SLN-DRUG-A | SLN | Drug A | 180 ± 5 | 0.210 ± 0.02 | -25.3 ± 1.5 |
| MO-NLC-DRUG-A | NLC | Drug A | 155 ± 7 | 0.185 ± 0.03 | -28.1 ± 1.8 |
| MO-SLN-DRUG-B | SLN | Drug B | 210 ± 6 | 0.250 ± 0.02 | -22.7 ± 1.2 |
| MO-NLC-DRUG-B | NLC | Drug B | 170 ± 8 | 0.200 ± 0.04 | -26.5 ± 1.6 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Nanoparticle Type | Hydrophobic Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| MO-SLN-DRUG-A | SLN | Drug A | 5.2 ± 0.4 | 85.3 ± 2.1 |
| MO-NLC-DRUG-A | NLC | Drug A | 7.8 ± 0.6 | 92.1 ± 1.8 |
| MO-SLN-DRUG-B | SLN | Drug B | 4.5 ± 0.3 | 82.5 ± 2.5 |
| MO-NLC-DRUG-B | NLC | Drug B | 6.9 ± 0.5 | 90.4 ± 2.0 |
Table 3: In Vitro Drug Release Characteristics
| Formulation Code | Nanoparticle Type | Hydrophobic Drug | Burst Release (%) (First 2h) | Cumulative Release (%) (24h) |
| MO-SLN-DRUG-A | SLN | Drug A | 25.6 ± 1.5 | 65.2 ± 3.1 |
| MO-NLC-DRUG-A | NLC | Drug A | 18.3 ± 1.2 | 75.8 ± 2.8 |
| MO-SLN-DRUG-B | SLN | Drug B | 28.1 ± 1.8 | 60.7 ± 3.5 |
| MO-NLC-DRUG-B | NLC | Drug B | 20.5 ± 1.5 | 72.3 ± 3.0 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based nanoparticles.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)
Materials:
-
This compound (Solid Lipid)
-
Hydrophobic Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer with Hot Plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase: Weigh the required amount of this compound and the hydrophobic drug. Melt the this compound in a beaker at a temperature approximately 5-10°C above its melting point. Once melted, add the hydrophobic drug and stir until a clear, homogenous lipid phase is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer. Following the addition, homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under ambient conditions with gentle stirring. The cooling process leads to the crystallization of the lipid and the formation of solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C for further characterization.
Protocol 2: Preparation of this compound Nanostructured Lipid Carriers (NLCs)
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol 812)
-
Hydrophobic Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
Same as for SLN preparation.
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of this compound, the liquid lipid, and the hydrophobic drug. The ratio of solid lipid to liquid lipid can be varied (e.g., 70:30, 80:20). Co-melt the solid and liquid lipids in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid. Add the hydrophobic drug to the molten lipid mixture and stir until a clear, homogenous solution is formed.
-
Preparation of Aqueous Phase: Prepare the aqueous surfactant solution and heat it to the same temperature as the lipid phase, as described in Protocol 1.
-
Pre-emulsion Formation: Create the pre-emulsion by adding the hot aqueous phase to the hot lipid phase under high-shear homogenization, as described in Protocol 1.
-
High-Pressure Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer under the same conditions as for SLN preparation (500-1500 bar, 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to form the NLCs. The presence of the liquid lipid in the matrix results in a less ordered crystalline structure compared to SLNs.
-
Storage: Store the NLC dispersion at 4°C.
Protocol 3: Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a Zeta potential measurement unit (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size and PDI Measurement: Transfer the diluted sample to a disposable cuvette and place it in the DLS instrument. Perform the measurement at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The instrument software will report the average particle size (Z-average) and the PDI.
-
Zeta Potential Measurement: For zeta potential measurement, dilute the sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure a suitable ionic strength. Transfer the diluted sample to a specialized zeta potential cell. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
Protocol 4: Determination of Drug Loading and Encapsulation Efficiency
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Centrifugal ultrafiltration devices (e.g., Amicon Ultra).
-
Spectrophotometer (optional, if a suitable chromophore is present).
-
Analytical balance.
-
Volumetric flasks and other standard laboratory glassware.
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoparticle dispersion and place it in a centrifugal ultrafiltration device. Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.
-
Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a validated HPLC method to determine the concentration of the free drug.
-
Quantification of Total Drug: Disrupt a known volume of the original nanoparticle dispersion by adding a suitable solvent (e.g., methanol, acetonitrile) to dissolve the nanoparticles and release the encapsulated drug. Analyze this solution by HPLC to determine the total amount of drug in the dispersion.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles (Lipid + Drug)] x 100
-
Protocol 5: In Vitro Drug Release Study
Equipment:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Shaking water bath or orbital shaker.
-
Beakers or flasks.
-
HPLC system.
Procedure:
-
Preparation of Release Medium: Prepare a release medium that ensures sink conditions. This is often a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a surfactant (e.g., 0.5% w/v Tween 80) to enhance the solubility of the hydrophobic drug.
-
Dialysis Bag Preparation: Take a known volume of the nanoparticle dispersion and seal it inside a dialysis bag.
-
Release Study Setup: Place the dialysis bag in a beaker containing a known volume of the release medium. Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizations
Application of Myristyl Oleate Analogs in Targeted Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct research on the application of myristyl oleate (B1233923) in targeted drug delivery is limited in publicly available literature, its structural analogs, particularly esters of oleic acid, have been investigated for creating nanocarriers for therapeutic agents. This document provides detailed application notes and protocols based on research involving oleate esters, such as cholesteryl oleate and oleate alginate, as surrogates to illustrate the potential methodologies and applications for myristyl oleate in targeted drug delivery.
This compound, an ester of myristyl alcohol and oleic acid, possesses lipophilic properties that make it a suitable candidate for the lipid matrix of nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to enhance the bioavailability of poorly soluble drugs, protect drugs from degradation, and enable targeted and controlled release.
Physicochemical Characterization of Oleate-Based Nanoparticles
The successful development of lipid-based nanoparticles for targeted drug delivery relies on their thorough physicochemical characterization. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency.
Table 1: Physicochemical Properties of Oleate-Based Nanoparticles
| Nanoparticle Formulation | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Oleate Alginate Ester (OAE) Nanoparticles | Curcumin (B1669340) | ~200 | Not Reported | -55.4 ± 0.91 | Varies with drug concentration | Varies with drug concentration | |
| Cholesteryl Oleate-loaded Cationic SLNs | Plasmid DNA | ~150-200 | Not Reported | +25 to +40 | Not Applicable | Not Applicable |
Experimental Protocols
Preparation of Oleate Alginate Ester (OAE) Nanoparticles for Curcumin Delivery
This protocol is adapted from a study on curcumin-loaded OAE nanoparticles and can serve as a foundational method for encapsulating hydrophobic drugs.
Materials:
-
Alginate
-
Methyl oleate
-
Curcumin
-
Appropriate solvents and reagents for synthesis and purification
-
Deionized water
-
Probe sonicator
Protocol:
-
Synthesis of Oleate Alginate Ester (OAE):
-
Synthesize the hydrophobic alginate derivative by modifying alginate with methyl oleate. This typically involves an esterification reaction.
-
Characterize the synthesized OAE conjugate using techniques like FTIR and 1H NMR to confirm the chemical structure.
-
-
Preparation of Curcumin-Loaded OAE Nanoparticles (Cur-OAE NPs):
-
Dissolve the synthesized OAE conjugate in a suitable aqueous medium. The OAE will self-assemble into nanoparticles due to its amphiphilic nature.
-
Dissolve curcumin in a minimal amount of a suitable organic solvent.
-
Add the curcumin solution to the OAE nanoparticle dispersion.
-
Sonicate the mixture using a probe sonicator to facilitate the encapsulation of curcumin within the hydrophobic cores of the OAE nanoparticles.
-
-
Characterization of Cur-OAE NPs:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the drug loading and encapsulation efficiency by separating the unencapsulated drug and quantifying the amount of curcumin in the nanoparticles, often via UV-Vis spectrophotometry.
-
Preparation of Cholesteryl Oleate-Loaded Cationic Solid Lipid Nanoparticles (SLNs) for Gene Delivery
This protocol is based on the synthesis of cationic SLNs for nucleic acid delivery and can be adapted for the delivery of other therapeutic molecules.
Materials:
-
Cholesteryl oleate (as the lipid matrix component)
-
A cationic lipid (e.g., stearylamine) to impart a positive charge
-
A solid lipid (e.g., stearic acid)
-
A surfactant (e.g., Poloxamer)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Protocol:
-
Preparation of the Lipid Phase:
-
Melt the cholesteryl oleate, stearic acid, and stearylamine together at a temperature above the melting point of all components.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
Subject the hot pre-emulsion to high-power probe sonication. This reduces the droplet size to the nanometer range.
-
Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
-
-
Characterization of SLNs:
-
Measure the particle size, PDI, and zeta potential using DLS.
-
For gene delivery applications, the ability of the cationic SLNs to bind and condense nucleic acids can be assessed by gel retardation assays.
-
Visualization of Experimental Workflow and Drug Delivery Concepts
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing drug-loaded lipid nanoparticles.
Targeted Drug Delivery Mechanism
Caption: Receptor-mediated targeted drug delivery to a cell.
Signaling Pathway Inhibition by a Delivered Kinase Inhibitor
Caption: Inhibition of a signaling pathway by a targeted drug.
In Vitro and In Vivo Evaluation
In Vitro Drug Release Studies
The release of the encapsulated drug from the nanoparticles is a critical parameter.
Protocol: Dialysis Bag Method
-
A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is then placed in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
The cumulative percentage of drug release is plotted against time.
Studies on oleate alginate ester nanoparticles have shown a sustained release pattern, with an initial burst release followed by a slower, continuous release over an extended period.
In Vitro Cellular Uptake and Cytotoxicity
To assess the targeting efficiency and safety of the nanoparticles, in vitro studies using relevant cell lines are essential.
Protocol: Cellular Uptake
-
Seed the target cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with fluorescently labeled nanoparticles for various time points.
-
After incubation, wash the cells to remove non-internalized nanoparticles.
-
The cellular uptake can be quantified using fluorescence microscopy or flow cytometry.
Protocol: Cytotoxicity Assay (e.g., MTT Assay)
-
Seed cells in a 96-well plate and treat them with different concentrations of the drug-loaded nanoparticles and empty nanoparticles.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Research on curcumin-loaded OAE
Application Notes and Protocols for Nanoparticle Encapsulation with Myristyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) represent a new generation of lipid-based nanoparticles, offering significant advantages for drug delivery. These systems are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that enhances drug loading capacity and minimizes drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs). Myristyl oleate (B1233923), a wax ester, serves as a liquid lipid in NLC formulations. Its inclusion contributes to the formation of an imperfect crystalline structure, which provides more space for drug accommodation. This protocol details a step-by-step method for the encapsulation of active pharmaceutical ingredients (APIs) within NLCs using myristyl oleate as a key component. The primary method described is high-pressure homogenization (HPH), a robust and scalable technique.
Experimental Protocol: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization
This protocol outlines the preparation of NLCs where this compound is used as the liquid lipid.
Materials:
-
Solid Lipid: e.g., Glyceryl monostearate (GMS), Compritol® 888 ATO, stearic acid.
-
Liquid Lipid: this compound.
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of interest.
-
Surfactant(s): e.g., Poloxamer 188, Tween 80, Soy Lecithin.
-
Co-surfactant (optional): e.g., Transcutol® HP.
-
Purified Water: High-purity, deionized, or Milli-Q water.
Equipment:
-
High-pressure homogenizer.
-
High-shear homogenizer (e.g., Ultra-Turrax).
-
Magnetic stirrer with heating plate.
-
Water bath.
-
Beakers and other standard laboratory glassware.
-
Analytical balance.
-
Particle size analyzer (e.g., Dynamic Light Scattering).
-
Zeta potential analyzer.
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound. A common starting ratio of solid lipid to this compound is 70:30 (w/w), but this can be optimized.
-
Place the lipids in a beaker and heat them on a magnetic stirrer hot plate to 5-10°C above the melting point of the solid lipid to ensure complete melting and miscibility.
-
Once the lipids are melted and form a homogenous mixture, dissolve the accurately weighed API into the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant(s) and co-surfactant (if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should also be pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
The resulting hot nanoemulsion is then allowed to cool down to room temperature. During cooling, the lipid matrix recrystallizes, forming the Nanostructured Lipid Carriers with the encapsulated API.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final NLC dispersion.
-
Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the NLCs.
-
Data Presentation
The following table summarizes typical quantitative data for NLC formulations. The specific values for a this compound-based NLC will depend on the complete formulation and process parameters.
| Parameter | Typical Range | Description |
| Particle Size (Z-average) | 100 - 300 nm | The average hydrodynamic diameter of the nanoparticles. |
| Polydispersity Index (PDI) | 0.1 - 0.3 | A measure of the width of the particle size distribution. Values < 0.3 indicate a relatively narrow and monodisperse population. |
| Zeta Potential | -15 to -30 mV (for anionic surfactants) or +15 to +30 mV (for cationic surfactants) | Indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability. A higher absolute value suggests greater stability against aggregation. |
| Encapsulation Efficiency (EE) | > 70% | The percentage of the initial drug that is successfully entrapped within the nanoparticles. |
| Drug Loading (DL) | 1 - 10% | The percentage of the drug by weight in relation to the total weight of the nanoparticle. |
Visualizations
Experimental Workflow for NLC Preparation
Caption: Workflow for this compound NLC preparation.
Logical Relationship of NLC Components
Application Notes and Protocols for the Characterization of Myristyl Oleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristyl oleate (B1233923) (tetradecyl (Z)-octadec-9-enoate) is a wax ester synthesized from myristyl alcohol and oleic acid. Its unique physicochemical properties, including emolliency and the ability to form stable emulsions, make it a valuable ingredient in cosmetics, pharmaceuticals, and as an excipient in drug delivery systems. Accurate and comprehensive characterization of myristyl oleate is crucial for quality control, formulation development, and ensuring its performance in various applications. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the molecule in different formulations and during analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₂O₂ | |
| Molecular Weight | 478.83 g/mol | |
| Appearance | Solid at room temperature | |
| Melting Point | 22.5°C | |
| Freezing Point | 19.9°C | |
| Boiling Point | Not specified | |
| Water Solubility | 4.927 x 10⁻¹⁰ mg/L at 25°C (estimated) | |
| Kovats Retention Index | 3321.09 (standard non-polar column) |
Analytical Techniques for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. It provides information on the purity of the compound and can be used to identify any related impurities.
Caption: Workflow for the GC-MS analysis of this compound.
1. Sample Preparation:
-
For Intact this compound: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of high-purity hexane.
-
For Fatty Acid Profile (via Transesterification): To analyze the constituent fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is required.
-
Weigh approximately 20 mg of the this compound sample into a glass vial.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 15 minutes.
-
After cooling, add 1 mL of hexane and vortex for 1 minute.
-
Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.
-
Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a clean vial.
-
2. GC-MS Instrumentation and Conditions:
-
A typical GC-MS system equipped with a capillary column is suitable. The following conditions can be used as a starting point and optimized as needed.
Table 2: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
Application Note: Determination of Myristyl Oleate Purity by High-Temperature Gas Chromatography
AN-GC-024
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed protocol for the quantitative determination of myristyl oleate (B1233923) purity using high-temperature gas chromatography with flame ionization detection (GC-FID). A direct analysis method is employed, eliminating the need for chemical derivatization. This method is suitable for quality control and purity assessment of myristyl oleate in raw materials and finished products.
Introduction
This compound (tetradecyl (Z)-octadec-9-enoate) is a long-chain wax ester utilized in the pharmaceutical, cosmetic, and food industries as an emollient, emulsifier, and lubricant. Its physicochemical properties and performance are directly influenced by its purity. Gas chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds. Due to the high molecular weight and low volatility of this compound, a high-temperature GC method is required for direct analysis of the intact molecule.
This method allows for the separation and quantification of this compound from potential process-related impurities, primarily unreacted starting materials such as myristyl alcohol and oleic acid. The use of a flame ionization detector (FID) provides high sensitivity and a linear response for quantitative analysis.
Experimental Protocol
2.1. Principle
A dilute solution of the this compound sample is injected into a high-temperature gas chromatograph. The high temperatures of the injector and oven facilitate the volatilization of the high molecular weight wax ester without thermal degradation. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components are detected by a flame ionization detector, and the resulting peak areas are used to calculate the purity of this compound.
2.2. Materials and Reagents
-
This compound sample
-
Myristyl Alcohol (Purity ≥ 99%)
-
Oleic Acid (Purity ≥ 99%)
-
Hexane (B92381) or Toluene (GC grade or equivalent)
-
Helium (Carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Compressed Air (FID oxidant)
-
Autosampler vials, 2 mL, with caps (B75204) and septa
2.3. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
High-temperature capillary column: DB-1HT or equivalent (15 m x 0.25 mm ID, 0.10 µm film thickness)
-
Autosampler
-
Chromatography Data System (CDS)
2.4. Sample and Standard Preparation
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane or toluene.
-
Standard Solution (for peak identification): Prepare a solution containing approximately 1 mg/mL each of myristyl alcohol and oleic acid in the chosen solvent. A separate solution of this compound can also be prepared for retention time confirmation.
2.5. GC-FID Conditions
| Parameter | Value |
| Column | DB-1HT (or equivalent), 15 m x 0.25 mm ID, 0.10 µm film thickness |
| Injector | Split/Splitless, operated in split mode |
| Injector Temperature | 390 °C |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Program | Initial: 120 °C, hold for 1 minRamp 1: 15 °C/min to 240 °CRamp 2: 8 °C/min to 390 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 390 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
2.6. Data Analysis
The purity of this compound is determined by area percent calculation. The area of each peak in the chromatogram is integrated, and the percentage of each component is calculated as follows:
% Component = (Area of Component Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention times
Application Notes and Protocols for Myristyl Oleate in Enhancing Skin Penetration of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl oleate (B1233923), an ester of myristyl alcohol and oleic acid, is a lipophilic emollient with potential applications as a skin penetration enhancer in topical and transdermal drug delivery systems. Its chemical nature suggests it may share mechanisms of action with its constituent parts, oleic acid and other fatty acid esters like isopropyl myristate, which are well-documented penetration enhancers. These compounds typically work by disrupting the highly organized lipid structure of the stratum corneum, thereby reducing the barrier function of the skin and facilitating the permeation of active pharmaceutical ingredients (APIs).[1][2]
These application notes provide a comprehensive guide to utilizing myristyl oleate for enhancing the skin penetration of APIs. This document outlines the theoretical mechanisms of action, presents available quantitative data on related enhancers to establish a baseline for expected efficacy, and offers detailed experimental protocols for in vitro skin permeation studies.
Mechanism of Action
The primary mechanism by which this compound is believed to enhance skin penetration is through the reversible disruption of the stratum corneum, the outermost layer of the epidermis and the principal barrier to drug absorption.[1] This action is thought to be a combination of the effects observed with oleic acid and fatty acid esters.
-
Lipid Fluidization: this compound can integrate into the intercellular lipid matrix of the stratum corneum. The presence of the cis-double bond in the oleate moiety introduces a "kink" in the lipid structure, increasing the fluidity of the lipid bilayers.[2][3] This makes the stratum corneum less rigid and more permeable to drug molecules.
-
Phase Separation and Domain Formation: The enhancer can create separate, fluid domains within the more ordered lipid structure of the stratum corneum.[3] These disordered regions can act as channels, providing a preferential pathway for the diffusion of APIs through the skin barrier.[4]
Quantitative Data on Related Penetration Enhancers
Direct quantitative data on the enhancement ratio of this compound for various APIs is limited in publicly available literature. However, data from studies on structurally related compounds like oleic acid and isopropyl myristate can provide valuable insights into the potential efficacy of this compound. The following table summarizes the enhancement ratios (ER) observed for these compounds with different APIs. The enhancement ratio is a measure of how many times the flux of a drug across the skin is increased in the presence of the enhancer compared to a control formulation without the enhancer.
| Penetration Enhancer | API | Concentration of Enhancer | Enhancement Ratio (ER) | Reference |
| Oleic Acid | Meloxicam | 20% (w/w) in patch | 1.070 | [5][6] |
| Oleic Acid | Ketoconazole | 10% (w/w) in gel | 11.9 - 19.5 | [7] |
| Oleic Acid | 5-Fluorouracil (B62378) | 5% in propylene (B89431) glycol | Moderate Enhancement | [8] |
| Isopropyl Myristate | Meloxicam | 10% (w/w) in patch | ~1.06 | [5][6] |
| Isopropyl Myristate | Ketoconazole | 5% (w/w) in gel | ~11 | [7] |
| Isopropyl Myristate | Insulin | 30% in microemulsion | Lower than oleic acid | [9] |
Note: The effectiveness of a penetration enhancer is highly dependent on the specific API, the overall formulation, and the concentration of the enhancer used. The data above should be considered as a general guide.
Experimental Protocols
Protocol 1: Preparation of a Topical Formulation with this compound
This protocol describes the preparation of a basic oil-in-water (O/W) cream containing this compound.
Materials:
-
Oil Phase:
-
This compound: 5-15% (w/w)
-
Cetyl Alcohol: 5% (w/w)
-
Stearic Acid: 3% (w/w)
-
-
Aqueous Phase:
-
Glycerin: 5% (w/w)
-
Triethanolamine: 1% (w/w)
-
Purified Water: q.s. to 100%
-
-
Active Pharmaceutical Ingredient (API): As required
-
Preservative: As required
Procedure:
-
Phase Preparation:
-
In a suitable vessel, combine the components of the oil phase (this compound, Cetyl Alcohol, Stearic Acid) and heat to 70-75°C with gentle stirring until all components have melted and the phase is uniform.
-
In a separate vessel, combine the components of the aqueous phase (Glycerin, Triethanolamine, Purified Water) and heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.
-
-
API Incorporation:
-
Dissolve the API in a suitable solvent (if necessary) and add it to the emulsion once it has cooled to below 40°C to prevent degradation of the API.
-
-
Finalization:
-
Continue stirring the formulation gently until it reaches room temperature.
-
Add a suitable preservative.
-
Adjust the final weight with purified water if necessary to compensate for any evaporation.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for conducting an in vitro skin permeation test (IVPT) to evaluate the effect of this compound on the dermal absorption of an API.[10][11][12][13][14][15][16]
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Formulation containing API with this compound
-
Control formulation containing API without this compound
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for API quantification
-
Water bath with circulator
-
Magnetic stirrer
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections of appropriate size to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with a known volume of pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
Equilibrate the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.
-
-
Dosing:
-
Apply a precise amount (e.g., 5-10 mg/cm²) of the test formulation (containing this compound) and the control formulation to the surface of the skin in the donor chambers.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method or another suitable analytical technique.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of skin (μg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER) using the following formula: ER = Jss (with this compound) / Jss (without this compound)
-
Conclusion
This compound holds promise as a skin penetration enhancer for a variety of APIs due to its physicochemical properties and its relation to known enhancers like oleic acid and isopropyl myristate. While direct quantitative data for this compound is still emerging, the provided protocols offer a robust framework for researchers to evaluate its efficacy in their specific formulations. By following standardized in vitro testing methodologies, drug development professionals can effectively assess the potential of this compound to improve topical and transdermal drug delivery. Further research is encouraged to generate more specific quantitative data on the enhancement ratios of this compound with a range of APIs to build a more comprehensive understanding of its utility in dermatological and transdermal product development.
References
- 1. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Effect of Isopropyl Myristate and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
- 7. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 8. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Evaluation of Microemulsions for Transdermal Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alterlab.co.id [alterlab.co.id]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. permegear.com [permegear.com]
- 16. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
effect of temperature on the stability of myristyl oleate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of myristyl oleate (B1233923) in experimental settings. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving myristyl oleate at elevated temperatures.
Issue 1: Observable Changes in Physical Appearance
Q: My this compound sample has turned yellow and developed a rancid odor after heating. What is happening?
A: These changes are classic indicators of oxidative degradation. The yellowing is likely due to the formation of secondary oxidation products, while the rancid odor is caused by volatile compounds such as aldehydes and ketones. This suggests that the temperature used in your experiment is causing the this compound to break down, particularly at the unsaturated bond of the oleic acid moiety.
Troubleshooting Steps:
-
Temperature Reduction: If your protocol allows, lower the experimental temperature. This compound generally maintains its structural integrity up to 165-200°C, but oxidation can occur at lower temperatures with prolonged exposure.
-
Inert Atmosphere: Conduct your experiment under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidant Addition: Consider the addition of a suitable antioxidant to your formulation. Phenolic antioxidants have been shown to enhance the thermal stability of fatty acid esters.
-
Time Limitation: Reduce the duration of heat exposure to the minimum required for your experimental endpoint.
Issue 2: Inconsistent Experimental Results
Q: I am observing high variability in my results when working with heated this compound. What could be the cause?
A: Inconsistent results are often a symptom of uncontrolled degradation. The extent of degradation can vary between samples if the heating conditions are not precisely controlled.
Troubleshooting Steps:
-
Precise Temperature Control: Ensure your heating equipment (e.g., oven, heating block) provides uniform and stable temperature control.
-
Standardized Procedures: Use a standardized protocol for sample preparation, heating, and analysis to ensure all samples are treated identically.
-
Sample Homogeneity: Ensure your this compound sample is homogeneous before taking aliquots for your experiments.
-
Monitor Degradation: Use an analytical technique like peroxide value or anisidine value to quantify the initial level of oxidation in your starting material and to monitor its change during the experiment.
Issue 3: Altered Formulation Performance
Q: The viscosity of my this compound-containing formulation has changed significantly after heating. Why is this?
A: A change in viscosity can be due to several factors related to thermal degradation, including polymerization of unsaturated fatty acid chains or the formation of degradation products with different physical properties.
Troubleshooting Steps:
-
Characterize Degradation Products: Utilize techniques like GC-MS to identify potential degradation products that could be affecting the rheological properties of your formulation.
-
Evaluate Compatibility: Assess the compatibility of this compound with other components in your formulation at the experimental temperature, as interactions can accelerate degradation.
-
Rheological Analysis: Conduct rheological studies at different temperatures to understand the viscosity profile of your formulation and identify the onset of irreversible changes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound to ensure its stability?
A1: To maintain its stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3]
Q2: What is the thermal decomposition temperature of this compound?
A2: Thermal gravimetric analysis indicates that this compound is stable up to approximately 165-200°C before significant thermal degradation occurs.[4] The maximum decomposition rate is observed between 250-300°C.[4]
Q3: How can I assess the thermal stability of this compound in my experiments?
A3: Several analytical techniques can be used to evaluate thermal stability:
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): To study phase transitions and thermal events.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.
-
Fourier Transform Infrared Spectroscopy (FTIR): To monitor changes in chemical bonds, such as the formation of oxidation products.
Q4: What are the typical degradation products of this compound at high temperatures?
A4: While specific data for this compound is limited, the degradation of oleic acid and its esters at high temperatures is known to produce a variety of compounds, including aldehydes, ketones, alcohols, and shorter-chain fatty acids. These are formed through the oxidation of the double bond in the oleic acid portion of the molecule.
Data Summary
Table 1: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | ~22.5°C | |
| Boiling Point | 543.5 ± 29.0°C (predicted) | |
| Decomposition Onset | 165-200°C | |
| Maximum Decomposition Rate | 250-300°C |
Table 2: Recommended Storage Conditions for Fatty Acid Esters
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes oxidation and hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation. |
| Light | Protect from light | Light can accelerate oxidation. |
| Container | Tightly sealed, opaque | Prevents exposure to air and light. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is a general guideline for assessing the thermal stability of this compound in a formulation under accelerated conditions.
-
Sample Preparation: Prepare multiple samples of your this compound-containing formulation.
-
Initial Analysis (Time 0): Analyze a baseline sample for key parameters such as appearance, color, odor, pH, and viscosity. If possible, perform an initial peroxide value or anisidine value test.
-
Storage Conditions: Place the remaining samples in a stability chamber at an elevated temperature (e.g., 40°C, 45°C, or 50°C) and controlled humidity (e.g., 75% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).
-
Analysis: At each time point, analyze the samples for the same key parameters as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the baseline to assess the rate of change and predict long-term stability.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, depending on whether you are studying thermal or thermo-oxidative stability.
-
Heating Rate: A typical heating rate is 10°C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature above its expected decomposition, for instance, up to 600°C.
-
-
Data Analysis: Analyze the resulting TGA curve (weight vs. temperature) to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve), and the residual mass.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
-
Sample Preparation:
-
Heat the this compound sample under the desired experimental conditions (temperature and time).
-
For volatile degradation products, a headspace analysis may be appropriate.
-
For non-volatile products, a derivatization step (e.g., silylation) may be necessary to make them amenable to GC analysis.
-
-
GC-MS Parameters:
-
Column: A suitable capillary column for the analysis of fatty acid esters and their degradation products (e.g., a polar or mid-polar column).
-
Injector Temperature: Set to a temperature that ensures volatilization without causing further degradation.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with a wide range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify the degradation products using an internal or external standard method.
-
Visualizations
Caption: Workflow for accelerated stability testing of this compound.
Caption: Simplified pathway of this compound oxidative degradation.
References
Technical Support Center: Myristyl Oleate Drug Carrier Formulations
Welcome to the technical support center for overcoming poor drug solubility in myristyl oleate (B1233923) carriers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is myristyl oleate and why is it used as a drug carrier?
This compound is an ester formed from myristic acid and oleic acid.[1] It is a lipophilic (fat-loving) excipient used in pharmaceutical formulations, particularly for topical and nanoparticle-based drug delivery.[1] Its key advantages include its ability to act as an emollient, form stable emulsions, and improve the solubility and bioavailability of poorly water-soluble drugs by encapsulating them in a lipid matrix.[1]
Q2: What primary factors influence the solubility of a drug in this compound?
The solubility of an active pharmaceutical ingredient (API) in this compound is primarily governed by the physicochemical properties of the drug itself. Key factors include:
-
Lipophilicity (Log P): Highly lipophilic compounds (Log P > 4) tend to be more soluble in lipid-based carriers like this compound.[2]
-
Molecular Weight and Structure: The size, shape, and presence of specific functional groups on the drug molecule influence its interaction with the long-chain ester of this compound.[3]
-
Crystalline Structure: The crystal lattice energy of the solid drug must be overcome for it to dissolve. Drugs with high melting points often have lower solubility.[4]
-
Temperature: Solubility in this compound, as in most lipid carriers, generally increases with temperature. However, this can also risk drug degradation.
Q3: My drug's solubility in pure this compound is insufficient. What are the next steps?
If the intrinsic solubility of your drug in this compound is too low for the target therapeutic dose, the next step is to develop a more complex formulation. This typically involves creating a lipid-based drug delivery system (LBDDS) by adding other excipients to enhance solubility and aid in dispersion upon administration.[2][5] Common approaches include the use of co-solvents and surfactants to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[6][7]
Troubleshooting Guide
Q4: My drug initially dissolved in this compound but precipitated or crystallized during storage. What happened and how can I fix it?
This common issue, known as drug precipitation, often stems from the formation of a supersaturated solution that is not thermodynamically stable.
Potential Causes:
-
Supersaturation: The initial drug concentration exceeded its equilibrium solubility, possibly due to heating the mixture to achieve dissolution. As the formulation cools, the excess drug crashes out of the solution.[4][8]
-
Temperature Fluctuations: Storage at inconsistent or lower temperatures can decrease the solubility limit, causing precipitation.
-
Polymorphic Transformation: The dissolved drug may recrystallize into a more stable, less soluble polymorphic form over time.[5]
-
Excipient Incompatibility: Trace amounts of water or impurities in the this compound or the drug substance can act as nucleation sites for crystal growth.
Solutions & Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving drug precipitation issues.
Caption: Troubleshooting workflow for drug precipitation.
Q5: How can I systematically increase the drug loading capacity in a this compound-based formulation?
To increase drug loading, you must enhance the overall solubilizing capacity of the carrier system. This is achieved by adding co-solvents and/or surfactants. The goal is often to create a Self-Emulsifying Drug Delivery System (SEDDS), which is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[6][7]
Formulation Strategy:
-
Screen Co-solvents: Test the solubility of your drug in various pharmaceutically acceptable co-solvents.
-
Screen Surfactants: Test the solubility in different non-ionic surfactants. Surfactants with intermediate to high HLB (Hydrophilic-Lipophilic Balance) values are often required.[9]
-
Develop Ternary Phase Diagrams: Construct phase diagrams with this compound (oil), a selected surfactant, and a co-solvent to identify the regions that form stable and clear microemulsions.
-
Optimize the Ratio: The optimal ratio will maximize drug solubility while maintaining stability and self-emulsification properties.
The following diagram illustrates the relationship between these components.
Caption: Components of a solubility-enhancing SEDDS formulation.
The table below provides examples of common excipients used to enhance solubility in lipid-based systems.
| Excipient Class | Example | Typical Concentration Range (%) | Primary Function |
| Co-solvents | Ethanol, Propylene Glycol, PEG-400 | 5 - 20 | Increase drug solubility in the lipid phase.[2] |
| Surfactants (Water-Insoluble) | Glyceryl monooleate, Propylene glycol monocaprylate | 20 - 60 | Emulsification, solubilization.[2][9] |
| Surfactants (Water-Soluble) | Polysorbate 80 (Tween 80), Polyoxyl 35 Castor Oil | 20 - 50 | Promote rapid self-emulsification.[2][9] |
Experimental Protocols
A9: Protocol for Determining Equilibrium Solubility
This protocol describes the standard shake-flask method for determining the equilibrium solubility of an API in this compound or a formulated lipid carrier.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (or test vehicle)
-
Glass vials with screw caps
-
Vortex mixer
-
Temperature-controlled incubator/shaker
-
Centrifuge (temperature-controlled if possible)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical method for drug quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)[10]
Procedure:
-
Add Excess API: Add an excess amount of the API to a glass vial containing a known volume or weight of this compound. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibration: Tightly seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 48-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to sediment all undissolved API particles.[12]
-
Sample Collection: Carefully collect a sample from the supernatant (the clear top layer) without disturbing the sedimented drug.
-
Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.[10]
-
Dilution & Quantification: Accurately dilute the clear, filtered sample with a suitable solvent (one that dissolves both the oil and the drug, like methanol (B129727) or acetonitrile). Quantify the drug concentration using a pre-validated analytical method such as HPLC.[10]
-
Calculate Solubility: Based on the dilution factor and the measured concentration, calculate the solubility of the API in the vehicle, typically expressed in mg/mL or mg/g.
References
- 1. Buy this compound | 22393-85-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Lipids and Surfactants: The Inside Story of Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing Esterification of Myristyl Oleate
Welcome to the technical support center for the optimization of myristyl oleate (B1233923) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the chemical (Fischer) and enzymatic esterification of myristyl oleate, providing potential causes and actionable solutions.
Low or No Product Formation
Issue: The reaction shows low or no conversion to this compound.
| Potential Cause | Troubleshooting Solution |
| Fischer Esterification: | |
| Insufficient Acid Catalyst | Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1] |
| Reaction Time is Too Short | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time until the limiting reactant (myristic acid or oleyl alcohol) is consumed. Reaction times can vary from 1 to 10 hours.[1] |
| Reaction Temperature is Too Low | Ensure the reaction is heated to an adequate temperature to overcome the activation energy. For similar long-chain esters, temperatures around 130°C have been shown to be effective.[2] |
| Presence of Water | Use anhydrous reactants and solvents. Water is a product of the reaction, and its presence can shift the equilibrium back towards the starting materials (hydrolysis).[3] |
| Enzymatic Esterification: | |
| Inactive Enzyme | Verify the storage conditions and expiration date of the lipase (B570770). Test the enzyme's activity using a standard assay. |
| Inappropriate Water Activity | The enzyme requires a certain amount of water to maintain its active conformation, but excess water will promote hydrolysis. The optimal water content is enzyme-dependent. Consider adding a specific amount of water or using molecular sieves to control water activity. |
| Substrate or Product Inhibition | High concentrations of either myristic acid or oleyl alcohol, or the accumulation of this compound, can inhibit the enzyme. Consider a fed-batch approach where substrates are added gradually. |
| Mass Transfer Limitations | For immobilized enzymes, the diffusion of substrates to the active sites can be a limiting factor. Increase agitation speed or consider using a different immobilization support. |
Dark Brown or Black Reaction Mixture
Issue: The reaction mixture darkens significantly during the synthesis.
| Potential Cause | Troubleshooting Solution |
| Fischer Esterification: | |
| High Reaction Temperature | Overheating can lead to the degradation of reactants or products, especially the unsaturated oleyl alcohol. Ensure the reaction temperature is controlled and not excessively high. Temperatures up to 130°C have been used successfully for similar esters.[2] |
| Catalyst Concentration Too High | An excessive amount of strong acid catalyst can promote side reactions and charring. Reduce the catalyst concentration to the minimum effective amount. |
| Impurities in Starting Materials | Ensure the purity of myristic acid and oleyl alcohol. Impurities can decompose at high temperatures and cause discoloration. |
| Enzymatic Esterification: | |
| Oxidation of Substrates/Products | Although less common at the milder temperatures of enzymatic reactions, oxidation can still occur. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key parameters influencing the yield of this compound?
A1: The primary factors affecting the yield are reaction temperature, reaction time, catalyst concentration, and the molar ratio of the reactants (myristic acid to oleyl alcohol). Efficient removal of water is also crucial for driving the reaction to completion in Fischer esterification.
Q2: How can I monitor the progress of the esterification reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the reactant spots and the appearance of the product spot (this compound) indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Fischer Esterification
Q3: What is the optimal temperature for the Fischer esterification of this compound?
A3: The optimal temperature is a balance between reaction rate and the stability of the reactants and product. For the synthesis of similar long-chain wax esters, temperatures in the range of 60-130°C are typically employed.
Q4: What is the recommended molar ratio of myristic acid to oleyl alcohol?
A4: To maximize the yield, it is common to use an excess of one of the reactants to shift the equilibrium towards the product side. Often, the less expensive reactant is used in excess. For the synthesis of oleyl oleate, a 1:1 molar ratio has been used effectively. However, using an excess of the alcohol (e.g., 1:1.2) is also a common strategy.
Q5: How can I effectively remove water during the reaction?
A5: A Dean-Stark apparatus is commonly used to azeotropically remove water as it is formed, especially when using a solvent like toluene. Alternatively, molecular sieves can be added directly to the reaction mixture to adsorb water.
Enzymatic Esterification
Q6: What type of enzyme is suitable for this compound synthesis?
A6: Immobilized lipases are commonly used for the synthesis of esters. Novozym® 435, which is an immobilized lipase B from Candida antarctica, has been shown to be effective for the synthesis of similar wax esters like myristyl myristate.
Q7: What are the advantages of enzymatic synthesis over chemical synthesis?
A7: Enzymatic synthesis offers several advantages, including milder reaction conditions (lower temperature), higher selectivity (reducing side products), and easier product purification. The enzymes are also reusable, making the process more sustainable.
Q8: My immobilized enzyme is losing activity after a few cycles. What can I do?
A8: Loss of enzyme activity can be due to denaturation by the solvent or temperature, or by leaching of the enzyme from the support. Ensure the reaction temperature is within the enzyme's optimal range. You can also try a different immobilization technique to create a more stable biocatalyst.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of long-chain wax esters, providing a reference for optimizing this compound synthesis.
Table 1: Effect of Catalyst Concentration on Ester Yield (Fischer Esterification)
| Catalyst (H₂SO₄) Concentration (% w/w of oleic acid) | Approximate Yield of Oleyl Oleate (%) | Reference |
| 4.2 | ~80 | |
| 9.9 | 96.8 |
Note: Data is for the synthesis of oleyl oleate and serves as a proxy for this compound.
Table 2: Effect of Substrate Molar Ratio on Ester Yield
| Molar Ratio (Oleyl Alcohol : Oleic Acid) | Approximate Conversion (%) | Reference |
| 0.5 : 1 | 50 | |
| 1 : 1 | 96 | |
| 2 : 1 | 96 |
Note: Data is for the enzymatic synthesis of oleyl oleate and provides insight into the effect of substrate ratio.
Experimental Protocols
Fischer Esterification of this compound
Materials:
-
Myristic Acid
-
Oleyl Alcohol
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add myristic acid (1 equivalent), oleyl alcohol (1-1.2 equivalents), and toluene.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2 mol% sulfuric acid) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the limiting reactant.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.
-
Enzymatic Synthesis of this compound
Materials:
-
Myristic Acid
-
Oleyl Alcohol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Molecular sieves (optional, for water removal)
-
Organic solvent (e.g., hexane, optional)
Procedure:
-
Reactant Setup: In a temperature-controlled shaker or a stirred reactor, combine myristic acid (1 equivalent), oleyl alcohol (1-1.5 equivalents), and the immobilized lipase (e.g., 1-5% by weight of total substrates). The reaction can be run solvent-free or in a non-polar solvent like hexane.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with continuous agitation.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or GC.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
Purification: The product mixture can be purified to remove any unreacted starting materials. This can be achieved by vacuum distillation or column chromatography.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Enzymatic Esterification Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Yield in Fischer Esterification
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
Validation & Comparative
A Comparative Analysis of Myristyl Oleate and Myristyl Myristate for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in formulation success. This guide provides a detailed comparative analysis of two commonly used esters, myristyl oleate (B1233923) and myristyl myristate, focusing on their physicochemical and functional properties to aid in informed formulation decisions.
Myristyl myristate and myristyl oleate are both esters that find extensive use in the cosmetic and pharmaceutical industries as emollients, texture enhancers, and stabilizers. Myristyl myristate is the ester of myristyl alcohol and myristic acid, both of which are saturated fatty acids. In contrast, this compound is the ester of myristyl alcohol and oleic acid, an unsaturated fatty acid. This fundamental difference in their fatty acid components gives rise to distinct physicochemical properties and, consequently, different performance characteristics in formulations.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physicochemical properties of this compound and myristyl myristate is presented below. These properties are crucial in determining the behavior of these esters in various formulations.
| Property | This compound | Myristyl Myristate |
| Synonyms | Tetradecyl oleate, Oleic acid myristyl ester | Tetradecyl tetradecanoate, Myristic acid, tetradecyl ester |
| CAS Number | 22393-85-7 | 3234-85-3 |
| Molecular Formula | C₃₂H₆₂O₂ | C₂₈H₅₆O₂ |
| Molecular Weight | 478.83 g/mol | 424.7 g/mol |
| Appearance | Solid | White to pale yellow waxy solid |
| Melting Point | 22.5 °C | 36 - 40 °C |
| Boiling Point | 543.5 ± 29.0 °C (Predicted) | 462.2 ± 13.0 °C (Predicted) |
| Solubility in Water | 4.927 x 10⁻¹⁰ mg/L at 25 °C (Estimated) | Insoluble |
| Solubility in Oils | Soluble | Soluble in mineral oils and other hydrophobic solvents |
Functional Properties in Formulations
Both this compound and myristyl myristate are valued for their contributions to the sensory and stability aspects of topical formulations.
Myristyl Myristate is a soft wax that melts around body temperature, imparting a velvety and substantive feel to creams and lotions. It is known for reducing the watery feel of emulsions and enhancing their spreadability. Its ability to opacify formulations and provide a glossy appearance is also a key attribute. In stick formulations like lip balms and solid butters, it provides structure and stability. Due to its occlusive nature, it helps to reduce transepidermal water loss, making it beneficial for dry skin conditions.
This compound , with its lower melting point, exists as a liquid at or near room temperature. This property makes it a valuable emollient that provides a smooth, lubricating feel to formulations. It is also explored as an excipient in topical drug delivery systems due to its potential to enhance skin penetration. Its amphiphilic nature allows it to act as a carrier for nanoparticles and improve the solubility of poorly soluble active pharmaceutical ingredients.
Experimental Protocols
The characterization of cosmetic esters like this compound and myristyl myristate involves a range of analytical techniques to determine their physicochemical and performance-related properties.
1. Determination of Melting Point:
-
Method: Differential Scanning Calorimetry (DSC) is a common method. A small, weighed sample is heated at a controlled rate in a pan, and the heat flow to the sample is monitored and compared to a reference pan. The melting point is identified as the peak of the endothermic transition.
2. Assessment of Solubility:
-
Method: A known amount of the ester is added to a specific volume of a solvent (e.g., water, ethanol, mineral oil) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved ester is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Evaluation of Emolliency and Skin Feel:
-
Method: Sensory panel testing is often employed. A trained panel of evaluators applies formulations containing the ester to their skin and rates various attributes such as spreadability, absorbency, oiliness, and after-feel on a standardized scale. Instrumental methods, such as measuring the friction of a probe on the skin, can also be used to quantify lubricity.
4. Measurement of Interfacial Tension:
-
Method: The pendant drop method or the Du Noüy ring method can be used to measure the interfacial tension between the ester and water. This property is indicative of the ease of emulsification.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of cosmetic esters.
Caption: Generalized workflow for the comparative analysis of cosmetic esters.
Logical Relationship in Formulation
The selection between this compound and myristyl myristate often depends on the desired final product characteristics. The following diagram illustrates the logical relationship between the properties of these esters and their application in different formulation types.
Caption: Logical relationship between ester properties and formulation choice.
Quantitative Evaluation of Myristyl Oleate as a Skin Permeation Enhancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristyl oleate (B1233923) is an ester formed from myristyl alcohol and oleic acid. Both of these precursor molecules are known for their ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. It is hypothesized that myristyl oleate would share or combine the mechanisms of action of its parent molecules.
Comparative Performance of Related Skin Permeation Enhancers
The following tables summarize quantitative data from various in vitro studies on oleic acid, isopropyl myristate, and other fatty acids and alcohols. These data points, including flux and enhancement ratio, provide a benchmark for evaluating the potential performance of this compound.
Table 1: In Vitro Permeation Data for Various Enhancers and Drugs
| Enhancer | Drug | Vehicle | Flux (μg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Oleic Acid (20%) | Meloxicam | Transdermal Patch | 84.405 | 1.070 | |
| Isopropyl Myristate (10%) | Meloxicam | Transdermal Patch | 83.789 | - | |
| Oleic Acid (5% w/v) | Metoprolol Tartrate | Propylene Glycol/PBS (80:20) | - | Highest among |
Safety Operating Guide
Safe Disposal of Myristyl Oleate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Myristyl oleate (B1233923), a fatty acid ester. While Myristyl oleate is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, chemical-resistant gloves (such as nitrile or polyvinyl alcohol), and a lab coat.[1][2] Handle this compound in a well-ventilated area to avoid the inhalation of any aerosols that may form.[3] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash the affected area with soap and water. If irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]
-
Inhalation: Move to an area with fresh air.[1]
Spill Management
In the event of a this compound spill, immediate containment and cleanup are necessary to prevent slips and contamination.
-
Eliminate Ignition Sources: Although this compound has a low fire hazard, it is good practice to remove any potential sources of ignition from the spill area.[3][5]
-
Contain the Spill: Cover drains to prevent the substance from entering waterways.[1]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spilled liquid.[5][6] Do not use flammable materials like sawdust.[5]
-
Collect and Store: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][7]
-
Clean the Area: Wash the spill area with water and detergent to remove any remaining residue.[5]
Disposal Procedures for Unused this compound and Contaminated Waste
The primary principle for the disposal of this compound is to adhere to national and local regulations.[1] It should not be disposed of down the drain or into sewer systems.[3][5]
Step-by-Step Disposal Protocol:
-
Container Management: Keep waste this compound in its original container or a compatible, well-labeled, and tightly sealed container.[1][3] Do not mix it with other waste chemicals.[1]
-
Waste Classification: this compound is generally not classified as hazardous waste.[7] However, it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on waste classification.
-
Disposal Route: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[3] Your institution's EHS office will have established procedures for collecting and disposing of chemical waste.
-
Contaminated Materials: Dispose of any materials used to clean up spills (e.g., absorbent granules, gloves, wipes) in the same manner as the chemical itself.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before recycling or disposal.[3] The rinsate should be collected and disposed of as chemical waste. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permitted by local regulations.[3]
Summary of Disposal and Safety Information
| Parameter | Guideline | References |
| Waste Classification | Not typically classified as hazardous waste. | [2][7] |
| Primary Disposal Method | Incineration via a licensed waste disposal contractor. | [3][4] |
| Sewer Disposal | Prohibited. Do not discharge into drains or waterways. | [3][5] |
| Spill Cleanup | Use inert absorbent material (e.g., sand, vermiculite). | [1][5] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [1][2][3] |
| Container Disposal | Triple-rinse and recycle or dispose of as solid waste according to local regulations. | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safe Handling and Disposal of Myristyl Oleate in a Laboratory Setting
This guide provides essential safety and logistical information for the handling and disposal of Myristyl oleate (B1233923), tailored for researchers, scientists, and drug development professionals. The following protocols are synthesized from safety data for Myristyl oleate and chemically similar compounds, ensuring a robust framework for safe laboratory practices. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling any chemical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times to protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact. Inspect gloves for any tears or perforations before use. |
| Body Protection | Laboratory coat | A standard, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required under normal use | Work in a well-ventilated area. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from strong oxidizing agents.[1]
Handling Protocol:
-
Ensure the work area is clean and organized.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.
-
If heating the substance, perform the procedure in a well-ventilated area or under a chemical fume hood.
-
After use, securely close the primary container.
-
Clean the work area and any contaminated equipment.
-
Properly remove and dispose of or decontaminate used PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] If irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation or other symptoms occur.[3]
-
Inhalation: If fumes from heated material are inhaled, move the individual to fresh air.[4] If respiratory irritation occurs, seek medical attention.
-
Ingestion: Ingestion is not an anticipated route of exposure in a laboratory setting. This compound is considered practically non-toxic. If ingestion occurs and symptoms develop, seek medical attention.
Spill and Disposal Procedures
Prompt and appropriate response to spills and proper waste disposal are essential for laboratory safety and environmental protection.
Spill Response Protocol:
-
Small Spills:
-
Absorb the spill with an inert material such as sand, vermiculite, or earth.
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Contain the spill to prevent it from entering drains or waterways.
-
Follow the procedure for small spills using appropriate quantities of absorbent material.
-
Disposal Plan:
-
Waste Collection: Collect all waste this compound and contaminated materials (e.g., used gloves, absorbent pads) in a clearly labeled, sealed container.
-
Disposal of Waste:
-
Do not pour this compound down the drain.
-
Dispose of the collected waste through your institution's designated chemical waste program for non-hazardous materials.
-
Contaminated packaging should be handled in the same manner as the substance itself.
-
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
